molecular formula C8H9FN2O B14049694 2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

Cat. No.: B14049694
M. Wt: 168.17 g/mol
InChI Key: VAFZTNBEYGKMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2O It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide typically involves the reaction of 2-fluoro-4-methylbenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the compound is produced efficiently and cost-effectively. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide
  • (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide

Uniqueness

2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

VAFZTNBEYGKMHH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N\O)/N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.